
1-Cyclohexyl-3,4-dimethyl-1H-pyrrole-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyclohexyl-3,4-dimethyl-1H-pyrrole-2,5-dione is an organic compound with the molecular formula C12H17NO2. It belongs to the class of pyrrole derivatives, which are known for their diverse chemical properties and applications in various fields. This compound is characterized by a cyclohexyl group attached to the nitrogen atom of the pyrrole ring, along with two methyl groups at the 3 and 4 positions of the pyrrole ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohexyl-3,4-dimethyl-1H-pyrrole-2,5-dione can be achieved through several methods. One common approach involves the Paal-Knorr pyrrole synthesis, which is a condensation reaction between 2,5-dimethoxytetrahydrofuran and an amine. In this case, cyclohexylamine is used as the amine source. The reaction is typically carried out in the presence of a catalytic amount of iron(III) chloride in water, yielding the desired pyrrole derivative under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
化学反応の分析
Types of Reactions
1-Cyclohexyl-3,4-dimethyl-1H-pyrrole-2,5-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-2,5-dione derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding pyrrolidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclohexyl or methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,5-dione derivatives, while reduction can produce pyrrolidine derivatives.
科学的研究の応用
1-Cyclohexyl-3,4-dimethyl-1H-pyrrole-2,5-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug design.
Industry: The compound is used in the development of new materials, including polymers and coatings.
作用機序
The mechanism of action of 1-Cyclohexyl-3,4-dimethyl-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. For instance, pyrrole-2,5-dione derivatives are known to inhibit enzymes such as HMG-CoA reductase, which plays a role in cholesterol biosynthesis . The compound may also interact with other proteins and enzymes, leading to various biological effects.
類似化合物との比較
Similar Compounds
1H-Pyrrole-2,5-dione:
1-Ethyl-1H-pyrrole-2,5-dione: This compound has an ethyl group instead of a cyclohexyl group.
3-Ethyl-4-methyl-1H-pyrrole-2,5-dione: This compound has an ethyl and a methyl group instead of a cyclohexyl group.
Uniqueness
1-Cyclohexyl-3,4-dimethyl-1H-pyrrole-2,5-dione is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. These properties can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.
特性
CAS番号 |
74190-55-9 |
|---|---|
分子式 |
C12H17NO2 |
分子量 |
207.27 g/mol |
IUPAC名 |
1-cyclohexyl-3,4-dimethylpyrrole-2,5-dione |
InChI |
InChI=1S/C12H17NO2/c1-8-9(2)12(15)13(11(8)14)10-6-4-3-5-7-10/h10H,3-7H2,1-2H3 |
InChIキー |
HYEFSQVPFYQDCW-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)N(C1=O)C2CCCCC2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


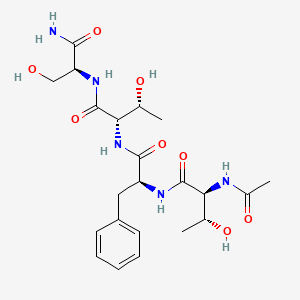
![1,3-Dioxo-2-benzofuran-5-carboxylic acid;2-[4-[2-[4-(2-hydroxyethoxy)phenyl]propan-2-yl]phenoxy]ethanol;1-[4-[2-[4-(2-hydroxypropoxy)phenyl]propan-2-yl]phenoxy]propan-2-ol;terephthalic acid](/img/structure/B14457392.png)
![Benzoic acid, 4-[(4-nitrobenzoyl)amino]-, phenyl ester](/img/structure/B14457395.png)
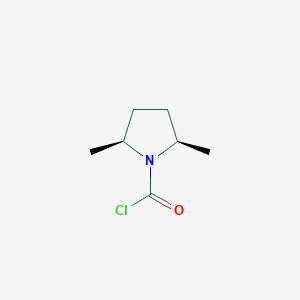
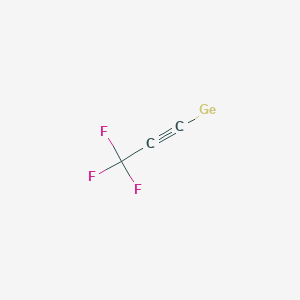

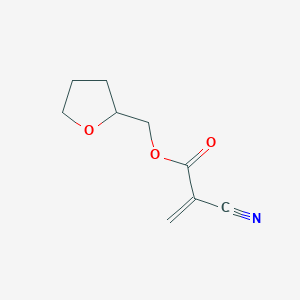
![2H-Naphtho[1,2-d]triazole-5-sulfonic acid, 2-[4-[2-[4-[(hexahydro-2,4,6-trioxo-5-pyrimidinyl)azo]-2-sulfophenyl]ethenyl]-3-sulfophenyl]-, trisodium salt](/img/structure/B14457420.png)
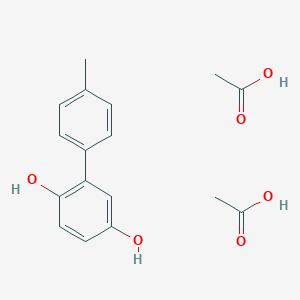
![7-Ethylidene-2,3-diazabicyclo[2.2.1]hept-2-ene](/img/structure/B14457450.png)

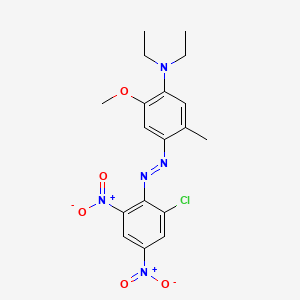
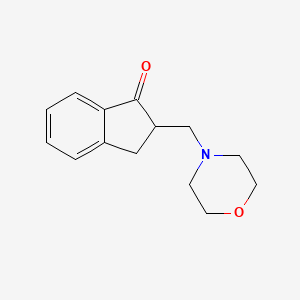
![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 1,6-dimethyl-5-(1-methylethenyl)-, methyl ester](/img/structure/B14457491.png)
